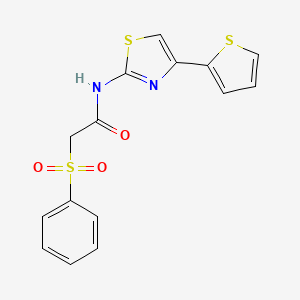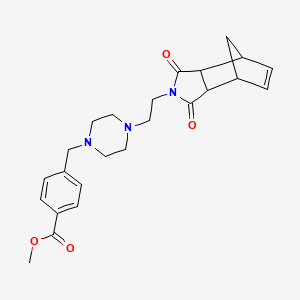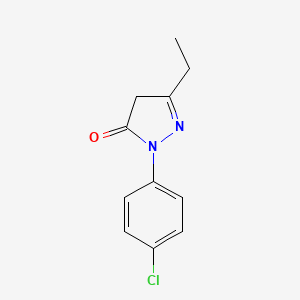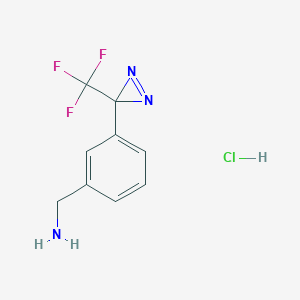
2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
カタログ番号 B2412072
CAS番号:
895455-50-2
分子量: 364.45
InChIキー: UXECCDDZLRARAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a thiazole-based compound that has shown promising results in the treatment of various diseases.
科学的研究の応用
Antimicrobial Activity
- Synthesis and Antimicrobial Properties: This compound, as part of a broader family of sulphonamide derivatives, has been synthesized and evaluated for antimicrobial activity. Fahim and Ismael (2019) studied the reactivity of similar acetamide derivatives, leading to the formation of compounds with significant antimicrobial properties (Fahim & Ismael, 2019). Similarly, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, which displayed promising antibacterial and antifungal activities (Darwish et al., 2014).
Optoelectronic Properties
- Application in Polymer Science: The compound has been investigated for its optoelectronic properties, particularly in the context of conducting polymers. Camurlu and Guven (2015) synthesized thiazole-containing monomers related to this compound and studied their electrochemical polymerization, revealing interesting optoelectronic characteristics (Camurlu & Guven, 2015).
Antimalarial and Antitumor Activities
- Potential in Antimalarial and Antitumor Research: This compound's derivatives have been explored for their potential in treating diseases like malaria and cancer. Fahim and Ismael (2021) conducted a study on antimalarial sulfonamides, revealing promising results in vitro, as well as the potential application in COVID-19 drug development (Fahim & Ismael, 2021). Talapuru et al. (2014) synthesized similar compounds and tested their antioxidant activity, with some exhibiting excellent results (Talapuru et al., 2014).
Additional Pharmacological Evaluations
- Exploration in Various Pharmacological Areas: The compound and its derivatives have been synthesized and evaluated for a range of pharmacological activities. This includes studies on their antimicrobial properties, antitumor activity, and potential as inhibitors in various biochemical pathways. For instance, Shukla et al. (2012) evaluated BPTES analogs, related to this compound, as glutaminase inhibitors (Shukla et al., 2012).
特性
IUPAC Name |
2-(benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S3/c18-14(10-23(19,20)11-5-2-1-3-6-11)17-15-16-12(9-22-15)13-7-4-8-21-13/h1-9H,10H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXECCDDZLRARAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
1856624-47-9
Bzl-ile-ome hcl
209325-69-9; 402929-56-0


![N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2411993.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B2411997.png)


![3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)

![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)


![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)
![N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2412010.png)
![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol](/img/structure/B2412012.png)